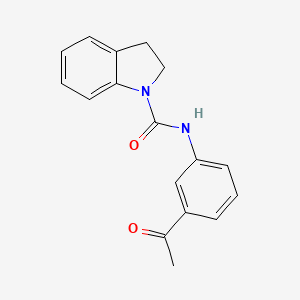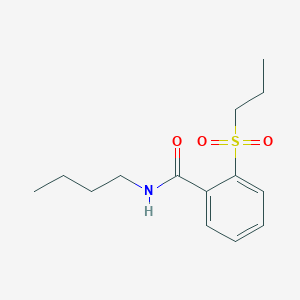
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Wirkmechanismus
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is metabolized by monoamine oxidase-B (MAO-B) in the brain, producing a toxic metabolite called MPP+. MPP+ selectively destroys dopaminergic neurons in the brain by inhibiting complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease-like symptoms include tremors, rigidity, bradykinesia, and postural instability. This compound also causes a decrease in dopamine levels in the striatum, leading to a decrease in motor function. This compound-induced Parkinson's disease-like symptoms are reversible with the administration of L-DOPA, a precursor to dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is a useful tool for studying Parkinson's disease as it produces a reproducible and predictable model of the disease. This compound-induced Parkinson's disease-like symptoms are reversible with the administration of L-DOPA, allowing researchers to test potential treatments. However, this compound-induced Parkinson's disease-like symptoms may not fully replicate the complexity of the disease in humans.
Zukünftige Richtungen
For 4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide research include the development of new animal models of Parkinson's disease that more closely replicate the complexity of the disease in humans. Researchers are also working on developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Additionally, researchers are studying the effects of this compound on other neurotransmitter systems, such as the cholinergic and serotonergic systems, to gain a better understanding of the disease's pathophysiology.
Synthesemethoden
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide can be synthesized through several methods, including the reaction of 2-thiophenecarboxylic acid with propylamine, followed by the reaction of the resulting intermediate with 4-piperidinylmagnesium bromide. The final step involves the reaction of the resulting intermediate with phenylmagnesium bromide and then the introduction of a methyl group.
Wissenschaftliche Forschungsanwendungen
4-methyl-5-phenyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has been widely used in scientific research to study Parkinson's disease. This compound is used to create animal models of Parkinson's disease, which are used to study the disease's underlying mechanisms and to test potential treatments. This compound is also used to study the effects of dopamine depletion on cognitive and motor function.
Eigenschaften
IUPAC Name |
4-methyl-5-phenyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-11-22-12-9-17(10-13-22)21-20(23)18-14-15(2)19(24-18)16-7-5-4-6-8-16/h4-8,14,17H,3,9-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTRNPPKIIBROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4876531.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B4876536.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)

![7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4876547.png)
![7-(carboxymethyl)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B4876553.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4876568.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4876571.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876574.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4876584.png)

![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4876591.png)
![diethyl 5-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4876609.png)
